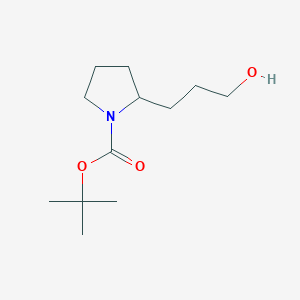

Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate

Overview

Description

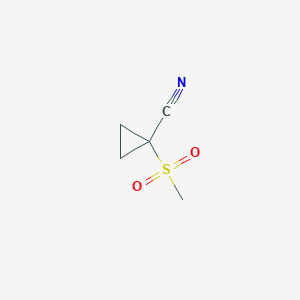

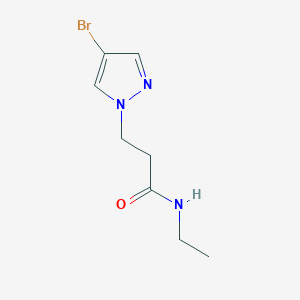

Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1249774-15-9 . It has a molecular weight of 229.32 . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 2-(3-hydroxypropyl)-1-pyrrolidinecarboxylate . The InChI code is 1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-4-6-10(13)7-5-9-14/h10,14H,4-9H2,1-3H3 .Scientific Research Applications

Synthesis and Chemical Reactions

Enantioselective Synthesis

A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines was achieved through a nitrile anion cyclization strategy. This process involved catalytic CBS asymmetric reduction, t-butylamine displacement, and conjugate addition of hindered secondary amine to acrylonitrile, forming chiral pyrrolidine with high yield and enantiomeric excess (Chung et al., 2005).

Singlet Oxygen Reactions

The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacted with singlet oxygen to yield peroxidic intermediates, which were further transformed into 5-substituted pyrroles. These are precursors of prodigiosin, an important compound in biochemical research (Wasserman et al., 2004).

Asymmetric Synthesis with Fluoroalkyl Groups

The reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate was shown to give corresponding hydroxyalkyl pyrrolidine-1-carboxylate with excellent diastereoselectivities and high yield, demonstrating the utility in creating fluoroalkylated compounds (Funabiki et al., 2008).

Mechanism of Action

Target of Action

Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a complex organic compound Similar compounds have been used as building blocks in the synthesis of novel nicotinic acetylcholine receptor ligands .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Compounds with similar structures have been implicated in the modulation of nicotinic acetylcholine receptors, which play crucial roles in neurotransmission .

Pharmacokinetics

The compound’s hydrophilic nature due to the presence of a hydroxyl group might influence its absorption and distribution .

Result of Action

Similar compounds have been shown to enhance cognition by modulating the activity of nicotinic acetylcholine receptors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under inert atmosphere at room temperature . Furthermore, the compound’s activity might be influenced by the pH and temperature of its environment.

Properties

IUPAC Name |

tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-4-6-10(13)7-5-9-14/h10,14H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSNIRHFBXQBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B3093743.png)

![2-[(5-Fluoropyridin-2-yl)amino]ethan-1-ol](/img/structure/B3093772.png)

amine](/img/structure/B3093845.png)